Lipophilicity Gain vs. Des-methyl Analog
The 3-methyl substitution on the azetidine ring increases computed lipophilicity by 0.4 log units compared to the des-methyl parent compound. Target compound (CAS 27230-56-4) exhibits XLogP3-AA = 1.4 [1], while 1-(trifluoroacetyl)azetidine (CAS 51599-69-0) has XLogP3-AA = 1.0 [2]. This difference corresponds to an approximately 2.5-fold higher predicted partition coefficient, which can translate into enhanced membrane permeability and CNS exposure potential.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | 1-(Trifluoroacetyl)azetidine (CAS 51599-69-0): XLogP3-AA = 1.0 |
| Quantified Difference | ΔXLogP3 = +0.4 (approx. 2.5-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021/2024 release); same method applied to both compounds |
Why This Matters
A logP increase of 0.4 can meaningfully improve passive membrane permeability and CNS penetration, making this compound a preferred intermediate for CNS-targeted probe and drug discovery programs where brain exposure is critical.
- [1] PubChem CID 45080755. 2,2,2-Trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one. Computed XLogP3-AA: 1.4. Accessed 2026-05-06. View Source
- [2] PubChem CID 45080724. 1-(Azetidin-1-yl)-2,2,2-trifluoroethan-1-one. Computed XLogP3-AA: 1.0. Accessed 2026-05-06. View Source
